BenchChemオンラインストアへようこそ!

Betadex Sulfobutyl Ether Sodium Salt

Aqueous solubility Parenteral excipient Cyclodextrin derivatization

Betadex Sulfobutyl Ether Sodium Salt (CAS 182410-00-0), also referred to as sulfobutyl ether β-cyclodextrin sodium (SBE-β-CD) and commercially as Captisol®, is an anionic, poly-substituted β-cyclodextrin derivative produced by alkylating β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The product is a variably substituted sulfobutyl ether bearing an average degree of substitution of 5.9–6.6 sulfobutyl groups per cyclodextrin ring, corresponding to a molecular formula of C42H70-nO35(C4H8SO3Na)n with a typical molecular weight of ~2163 Da at n=6.5.

Molecular Formula C42H70O35
Molecular Weight 1135.0 g/mol
Cat. No. B11935753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetadex Sulfobutyl Ether Sodium Salt
Molecular FormulaC42H70O35
Molecular Weight1135.0 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1
InChIKeyWHGYBXFWUBPSRW-DLQLNTFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betadex Sulfobutyl Ether Sodium Salt (SBE-β-CD / Captisol®) Procurement Baseline: What It Is and Why It Is Not Interchangeable with Generic β-Cyclodextrin


Betadex Sulfobutyl Ether Sodium Salt (CAS 182410-00-0), also referred to as sulfobutyl ether β-cyclodextrin sodium (SBE-β-CD) and commercially as Captisol®, is an anionic, poly-substituted β-cyclodextrin derivative produced by alkylating β-cyclodextrin with 1,4-butane sultone under alkaline conditions . The product is a variably substituted sulfobutyl ether bearing an average degree of substitution of 5.9–6.6 sulfobutyl groups per cyclodextrin ring, corresponding to a molecular formula of C42H70-nO35(C4H8SO3Na)n with a typical molecular weight of ~2163 Da at n=6.5 . It is classified pharmacopoeially (Ph. Eur. monograph 2804) with a content specification of 95.0%–105.0% (anhydrous substance) and is freely soluble in water . The polyanionic character and high aqueous solubility (>50-fold relative to parent β-cyclodextrin) distinguish SBE-β-CD from neutral cyclodextrin derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and underpin its specific utility in parenteral drug formulations where nephrotoxicity and hemolysis must be avoided .

Why Betadex Sulfobutyl Ether Sodium Salt Cannot Be Substituted by β-Cyclodextrin or HP-β-CD Without Risking Formulation Failure


Generic substitution among cyclodextrin derivatives is not scientifically tenable because each derivative possesses a distinct combination of charge character, cavity accessibility, substitution pattern, and toxicological profile. Parent β-cyclodextrin (β-CD) exhibits limited aqueous solubility (1.85 g/100 mL at 25°C) and is nephrotoxic upon parenteral administration, precluding its use in injectable products . Hydroxypropyl-β-cyclodextrin (HP-β-CD), while water-soluble and parenterally acceptable, is a neutral derivative that lacks the electrostatic interaction capability of the anionic SBE-β-CD, resulting in measurably weaker complexation with cationic drug molecules . Methylated β-cyclodextrins (e.g., DMCD) may exceed SBE-β-CD in solubilizing power for certain drugs, but their cytotoxicity, hemolytic activity, and cholesterol-extraction potential render them unsuitable for parenteral use . The quantitative evidence in Section 3 demonstrates that these differences are not marginal; they translate into order-of-magnitude variations in solubility enhancement, binding constants, stabilization capacity, and safety margins that directly determine formulation feasibility and regulatory acceptability.

Betadex Sulfobutyl Ether Sodium Salt: Head-to-Head Quantitative Differentiation Evidence for Procurement and Formulation Decisions


Aqueous Solubility of the Excipient: SBE-β-CD (~70 g/100 mL) vs Parent β-CD (1.85 g/100 mL) at 25°C

The intrinsic water solubility of SBE-β-CD (Captisol®) is approximately 70 g/100 mL at 25°C, representing a ~38-fold increase over the parent β-cyclodextrin (1.85 g/100 mL at 25°C) . This solubility exceeds that of HP-β-CD (typically reported in the range of 60 g/100 mL) and is several hundred-fold higher than that of unmodified β-CD . The high solubility is achieved through sulfobutyl ether substitution at the 2-, 3-, and 6-hydroxyl positions, which disrupts the intramolecular hydrogen bonding network responsible for the low aqueous solubility of native β-CD .

Aqueous solubility Parenteral excipient Cyclodextrin derivatization

Amiodarone Solubility Enhancement: Captisol® (SBE7-β-CD) Delivers ~10-Fold Higher Drug Solubility Than HP-β-CD at Equimolar Concentration

In a direct comparative study of amiodarone (a poorly soluble, cationic antiarrhythmic drug), equimolar levels of Captisol® (SBE7-β-CD) yielded approximately 10-fold higher amiodarone solubility than HP-β-CD, accompanied by a higher binding constant . The enhanced solubilization was attributed to a synergistic effect between hydrophobic inclusion complexation and electrostatic attraction between the anionic sulfobutyl groups of SBE-β-CD and the cationic amine of amiodarone. HP-β-CD, being neutral, cannot provide this ionic contribution to binding. The study further demonstrated that both cyclodextrins produce a characteristic solubility-permeability tradeoff, making the higher solubilization efficiency of SBE-β-CD a critical parameter for achieving therapeutic drug exposure at lower excipient levels .

Amiodarone Phase solubility Ionic interaction Solubility-permeability tradeoff

Cationic Drug Binding Superiority: SBE7-β-CD Binding Constants for Cationic Agents Exceed Those of HP-β-CD, With HP-β-CD Complexation Dropping 2–31-Fold for Charged vs Neutral Substrates

Okimoto et al. (1996) demonstrated across a panel of acidic (indomethacin, naproxen, warfarin) and basic (papaverine, thiabendazole, miconazole, cinnarizine) drugs that SBE7-β-CD consistently outperforms HP-β-CD in binding neutral forms of all drugs tested . For cationic agents specifically, SBE7-β-CD binding constants are superior to those of HP-β-CD, particularly when compared with the neutral form of the same drug . Zia et al. (2001) quantified this charge effect: HP-β-CD/substrate complexes exhibit a 2- to 31-fold decrease in complexation strength for charged substrates relative to their neutral forms, while for (SBE)7M-β-CD, negatively charged molecules experience a 41-fold lower binding due to charge-charge repulsion, but positively charged molecules maintain binding comparable to their neutral counterparts due to electrostatic attraction . On average, approximately two of the seven sulfonate groups on SBE-β-CD participate in ionic interactions with cationic guests .

Binding constant Cationic drug Electrostatic interaction Charge effect

Nephrotoxicity Safety: SBE7-β-CD Is Non-Nephrotoxic, Whereas Methylated β-CDs (M-β-CD, DM-β-CD) Produce Significant Cytotoxicity in Human Kidney Cells

Wang et al. (2011) evaluated the in vitro nephrotoxicity of multiple β-cyclodextrin derivatives using human embryonic kidney 293A (HEK293A) cells, measuring cell viability, LDH release, apoptosis/necrosis induction, cholesterol depletion, and morphological changes . SBE7-β-CD served as the reference non-nephrotoxic derivative. The study demonstrated that methyl-β-cyclodextrin (M-β-CD) and 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) caused significantly greater reductions in cell viability and higher LDH release than SBE7-β-CD in a concentration-dependent manner . The cytotoxicity of M-β-CD and DM-β-CD correlated with their capacity to extract cholesterol from cell membranes. SBE7-β-CD, by contrast, exhibited a favorable renal safety profile consistent with its established classification as a non-nephrotoxic derivative developed through systematic structure-toxicity optimization . This finding aligns with the broader literature establishing SBE-β-CD as a parenterally safe excipient, while methylated cyclodextrins remain restricted to non-parenteral applications due to hemolytic and nephrotoxic liabilities .

Nephrotoxicity Cytotoxicity Cholesterol depletion Parenteral safety

Stability Constant for Dexamethasone Dipropionate: SBE-β-CD (1992 M⁻¹) Outperforms HP-β-CD (1054 M⁻¹) and β-CD (1388 M⁻¹) Among Non-Methylated Cyclodextrins

In a systematic phase-solubility study of the practically insoluble corticosteroid dexamethasone dipropionate (DDP, intrinsic solubility 1.78 µg/mL at 37°C), the apparent stability constants (Kc) of 1:1 inclusion complexes at 25°C were determined for five cyclodextrins: β-CD (1388 M⁻¹), TMCD (216 M⁻¹), HP-β-CD/HPCD (1054 M⁻¹), SBE-β-CD/SBCD (1992 M⁻¹), and DMCD (19132 M⁻¹) . Among the non-methylated derivatives suitable for parenteral use, SBE-β-CD exhibited the highest stability constant—1.89-fold higher than HP-β-CD and 1.44-fold higher than β-CD . DMCD, while producing the highest Kc (19132 M⁻¹), forms higher-order complexes (AP-type isotherm) and is associated with cytotoxicity concerns that preclude parenteral use, as evidenced by the nephrotoxicity data discussed separately .

Stability constant Dexamethasone dipropionate Phase solubility Inclusion complex

Regulatory and Industrial Translation: Captisol® (SBE-β-CD) Is Incorporated in 16 FDA-Approved Injectable Products, Far Exceeding HP-β-CD's Commercial Penetration in Parenterals

SBE-β-CD, under the commercial designation Captisol®, is currently utilized in 16 FDA-approved drug products, including Veklury® (remdesivir) for COVID-19 treatment and Kyprolis® (carfilzomib) for multiple myeloma, spanning parenteral, oral, subcutaneous, ophthalmic, nasal, inhalation, and dermal routes of administration . The first FDA-approved Captisol®-enabled product was Pfizer's Geodon® IM (ziprasidone mesylate) for intramuscular injection . Over 500 clinical trials have involved Captisol®, and multiple global regulatory bodies have reviewed and accepted its data package . While HP-β-CD is also used in approved products (e.g., itraconazole, aripiprazole), its parenteral product count is lower; SBE-β-CD is recognized as the modified cyclodextrin present in the largest number of FDA-approved products . The existence of dedicated cGMP manufacturing capacity exceeding 500 metric tons annually, a Drug Master File (DMF No. 030167), and an established pharmacopoeial monograph (Ph. Eur. 2804) further differentiate SBE-β-CD procurement from less industrially scaled cyclodextrin alternatives .

FDA approval Injectable formulation Regulatory acceptance Commercial track record

Betadex Sulfobutyl Ether Sodium Salt: Evidence-Backed Application Scenarios for Procurement and Formulation Strategy


Parenteral Formulation of Cationic or Neutral Poorly Water-Soluble Drugs Requiring High Solubilization with Minimal Nephrotoxicity Risk

When developing an injectable product for a cationic drug (e.g., antiarrhythmics, certain kinase inhibitors, or CNS agents with basic amine functionalities), SBE-β-CD provides the dual advantage of electrostatic attraction-enhanced binding and a non-nephrotoxic safety profile. As demonstrated for amiodarone, SBE-β-CD yields approximately 10-fold higher solubility than HP-β-CD at equimolar concentrations due to ionic interactions between the anionic sulfobutyl groups and the cationic drug . Additionally, the established non-nephrotoxic profile of SBE-β-CD, in contrast to the significant cytotoxicity of methylated cyclodextrins in human kidney cells, makes it the only cyclodextrin derivative among high-solubilization candidates suitable for parenteral administration . The 16 FDA-approved injectable products containing Captisol® provide a regulatory precedent pathway that HP-β-CD and other alternatives cannot match in scale .

Stabilization of Chemically Labile Drug Molecules in Aqueous Formulation

For drug substances prone to hydrolytic degradation, dehydration, or isomerization in aqueous solution (e.g., prostaglandins, certain ß-lactam antibiotics), SBE-β-CD has been shown to provide superior stabilization compared to parent β-CD, DMCD, and partially methylated β-CD . The stabilizing effect arises from two mechanisms: (a) inclusion of the labile moiety within the hydrophobic CD cavity, shielding it from aqueous hydrolytic attack, and (b) electrostatic repulsion between the anionic sulfobutyl groups on the CD rim and catalytic anionic species such as hydroxide ions, which are repelled from the vicinity of the included drug . This charge-based stabilization is unique to anionic CD derivatives and cannot be replicated by neutral HP-β-CD, making SBE-β-CD the preferred selection when both solubilization and chemical stabilization are required in a single excipient.

High-Concentration, Low-Volume Injectable Formulations Where Excipient Load Must Be Minimized

The exceptionally high intrinsic aqueous solubility of SBE-β-CD (~70 g/100 mL at 25°C) permits formulation of drug-CD complexes at high total solids concentrations without risk of excipient precipitation . This property is critical for intramuscular or subcutaneous injections where injection volume is constrained (typically ≤2 mL). Combined with the higher stability constants SBE-β-CD achieves for many drugs relative to HP-β-CD—as quantified for dexamethasone dipropionate, where SBE-β-CD's Kc of 1992 M⁻¹ exceeds HP-β-CD's 1054 M⁻¹ by ~1.9-fold —the result is that a given degree of drug solubilization can be achieved at lower cyclodextrin concentrations, directly reducing the excipient mass per dose and improving injectability.

Oral Bioavailability Enhancement Where Intestinal Permeability Preservation Is Critical

While both SBE-β-CD and HP-β-CD produce a solubility-permeability tradeoff in oral formulations, the higher solubilization potency of SBE-β-CD means that a lower molar excess of cyclodextrin is required to achieve target luminal drug concentrations, thereby minimizing the permeability penalty . The ability of SBE-β-CD to bind neutral drug forms more strongly than HP-β-CD, and to additionally engage cationic drugs through ionic attraction, provides a broader operational window for optimizing the solubility-permeability balance . This evidence-based differentiation supports the selection of SBE-β-CD over HP-β-CD when oral absorption, rather than merely dissolution, is the rate-limiting factor for bioavailability.

Quote Request

Request a Quote for Betadex Sulfobutyl Ether Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.